molecular formula C13H16FNO B291894 N-(2-fluorophenyl)cyclohexanecarboxamide

N-(2-fluorophenyl)cyclohexanecarboxamide

Cat. No.: B291894
M. Wt: 221.27 g/mol
InChI Key: STBYGBBGUVUHTK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of N-(2-fluorophenyl)cyclohexanecarboxamide follows International Union of Pure and Applied Chemistry conventions for organic compounds containing both aromatic and alicyclic components. The compound is officially designated as this compound, indicating the presence of a cyclohexanecarboxamide moiety linked through an amide nitrogen to a 2-fluorophenyl substituent. Alternative naming conventions may refer to this compound as cyclohexanecarboxamide, N-(2-fluorophenyl)-, which emphasizes the cyclohexane ring as the primary structural framework.

The Chemical Abstracts Service has assigned the unique registry number 315712-35-7 to this compound, providing unambiguous identification in chemical databases and literature. The systematic name clearly delineates the structural hierarchy, with the cyclohexane ring serving as the principal carbon skeleton, the carboxamide functional group as the primary reactive center, and the 2-fluorophenyl moiety as the N-substituent. This nomenclature system ensures precise communication of the molecular structure across scientific disciplines and facilitates accurate database searches and compound identification.

Molecular Formula and Weight Analysis

This compound possesses the molecular formula C₁₃H₁₆FNO, representing a composition of thirteen carbon atoms, sixteen hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 221.275 daltons through various analytical techniques. High-resolution mass spectrometry has provided precise molecular mass measurements, with exact mass calculations yielding 221.1216 daltons and experimental observations confirming 221.1199 daltons.

The elemental composition reflects the structural organization of the molecule, with the carbon framework distributed between the cyclohexane ring system and the fluorinated aromatic component. The presence of the single fluorine atom contributes significantly to the molecular properties, influencing both the electronic distribution and the overall molecular polarity. The nitrogen and oxygen atoms constitute the amide linkage, which serves as the critical connection point between the alicyclic and aromatic portions of the molecule.

Element Count Atomic Weight Contribution to Molecular Weight
Carbon 13 12.011 156.143
Hydrogen 16 1.008 16.128
Fluorine 1 18.998 18.998
Nitrogen 1 14.007 14.007
Oxygen 1 15.999 15.999
Total 32 - 221.275

Crystallographic Data and Conformational Isomerism

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes with one molecule in the asymmetric unit, forming centrosymmetric R₂²(8) dimers through hydrogen bonding interactions. The crystallographic analysis demonstrates that the compound adopts a specific conformation in the solid state, with the cyclohexane ring exhibiting a defined chair conformation that influences the overall molecular geometry. The fluorine substituent at the ortho position of the phenyl ring introduces specific steric and electronic effects that affect the crystal packing arrangement.

The dimeric hydrogen bonding pattern observed in the crystal structure represents a fundamental characteristic of this compound, with the carboxamide functional groups serving as both hydrogen bond donors and acceptors. This arrangement creates stable intermolecular interactions that contribute to the overall stability of the crystalline lattice. The centrosymmetric nature of these dimers indicates a high degree of structural organization and symmetry within the crystal system.

Conformational analysis reveals that the cyclohexane ring adopts noticeably different conformations compared to other arylcyclohexanecarboxamide derivatives, suggesting that the fluorine substitution pattern significantly influences the preferred molecular geometry. The conformational flexibility of the cyclohexane ring system allows for various chair and boat conformations, though the chair form predominates in the solid state due to its thermodynamic stability.

Spectroscopic Fingerprinting (FTIR, NMR, HRMS)

Fourier Transform Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for functional group identification in this compound. The carbonyl stretching vibration of the amide group typically appears in the range of 1640-1690 cm⁻¹, representing the C=O stretching mode characteristic of secondary amides. The N-H stretching vibration manifests in the 3300-3400 cm⁻¹ region, consistent with aliphatic primary and secondary amine functional groups.

The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching modes from the cyclohexane ring appear at 2840-3000 cm⁻¹. The presence of the fluorine substituent introduces additional vibrational modes, particularly in the C-F stretching region between 1000-1400 cm⁻¹, which provides strong characteristic peaks for fluoro compounds.

Nuclear Magnetic Resonance spectroscopy offers detailed structural information through chemical shift analysis and coupling patterns. The fluorine-19 Nuclear Magnetic Resonance spectrum provides specific information about the fluorine environment, while proton Nuclear Magnetic Resonance reveals the aromatic proton patterns and cyclohexane ring proton multiplicities. Carbon-13 Nuclear Magnetic Resonance spectroscopy enables precise assignment of carbon environments, particularly distinguishing between the aromatic carbons, the cyclohexane carbons, and the carbonyl carbon.

High-resolution mass spectrometry has confirmed the molecular ion peak with exceptional accuracy, providing exact mass determination for molecular formula confirmation. The fragmentation pattern in mass spectrometry reveals characteristic loss of functional groups and ring fragments, supporting structural elucidation and purity assessment.

Comparative Structural Analysis with Substituted Cyclohexanecarboxamide Derivatives

Comparative crystallographic studies of this compound with related compounds including 1-phenylcyclopentanecarboxamide, 1-phenylcyclohexanecarboxamide, 1-(2-chlorophenyl)cyclohexanecarboxamide, and 1-(2-bromophenyl)cyclohexanecarboxamide reveal significant structural diversity within this compound family. The fluorine substitution pattern creates unique hydrogen bonding motifs that distinguish this compound from its halogenated analogs. While all compounds in this series form centrosymmetric or non-centrosymmetric R₂²(8) dimers, the specific geometric arrangements vary considerably based on the substituent identity and position.

The 2-fluorophenyl derivative exhibits distinct conformational preferences compared to the unsubstituted phenyl analog, with the cyclohexane ring adopting noticeably different conformations. This conformational variation influences the overall molecular packing and intermolecular interaction patterns. The electronic effects of the fluorine substituent, including its electron-withdrawing inductive effect and potential for weak hydrogen bonding interactions, contribute to the unique structural characteristics observed in the crystal structure.

Comparison with the 2-chlorophenyl and 2-bromophenyl analogs reveals that halogen size significantly affects the crystal packing arrangement, with larger halogens introducing greater steric constraints. The fluorine derivative represents the smallest halogen substitution in this series, allowing for more compact crystal packing while maintaining the characteristic dimeric hydrogen bonding patterns. None of the five compounds in this comparative study exhibit isostructural relationships, emphasizing the profound influence of substituent effects on crystal architecture and molecular organization.

Compound Substituent Hydrogen Bonding Pattern Crystal System
This compound 2-Fluoro Centrosymmetric R₂²(8) dimers Distinct
1-phenylcyclohexanecarboxamide None R₂²(8) dimers with sheet formation Unique
1-(2-chlorophenyl)cyclohexanecarboxamide 2-Chloro R₂²(8) dimers with chain formation Non-isostructural
1-(2-bromophenyl)cyclohexanecarboxamide 2-Bromo R₂²(8) dimers with chain formation Distinct architecture

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

N-(2-fluorophenyl)cyclohexanecarboxamide

InChI

InChI=1S/C13H16FNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)

InChI Key

STBYGBBGUVUHTK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Cyclohexanecarboxamides in Neuroimaging

18F-FCWAY and 18F-Mefway (Table 1) are fluorinated analogs developed as PET ligands for serotonin 5-HT1A receptors. Both share a cyclohexanecarboxamide backbone but differ in fluorine substitution:

  • 18F-FCWAY : Contains a trans-4-fluoro group on the cyclohexane ring.
  • 18F-Mefway : Features a fluoromethyl group on the cyclohexane.
Compound Substitution IC50 (nmol/L) In Vivo Stability Key Application
18F-FCWAY trans-4-Fluoro 23 Moderate 5-HT1A receptor imaging
18F-Mefway 4-Fluoromethyl 26 High 5-HT1A receptor imaging
N-(2-Fluorophenyl)cyclohexanecarboxamide 2-Fluorophenyl N/A N/A Potential CNS applications

18F-Mefway exhibits superior in vivo stability due to the fluoromethyl group’s resistance to defluorination, making it more suitable for prolonged imaging . The 2-fluorophenyl analog may share similar stability advantages depending on metabolic pathways.

Halogenated Phenyl Derivatives

Substitution with halogens (Cl, Br) or methyl groups alters physicochemical and biological properties:

Compound Substituent Molecular Weight (g/mol) Key Properties
N-(3-Chlorophenyl)cyclohexanecarboxamide 3-Chlorophenyl 237.73 Higher lipophilicity vs. fluoro analogs
N-(4-Bromo-3-methylphenyl)cyclohexanecarboxamide 4-Bromo-3-methylphenyl 296.20 Enhanced steric bulk
This compound 2-Fluorophenyl ~223.25 (estimated) Moderate electronegativity

The 2-fluoro substituent balances electronegativity and steric effects, favoring receptor interactions .

Thiourea-Functionalized Analogs

Thiourea derivatives (e.g., H2L9: N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) introduce sulfur donor atoms, enabling metal chelation and diverse bioactivities:

Compound Functional Group Key Applications
H2L9 Thiourea Metal ion extraction, antifungal agents
This compound Amide Neurological targeting

Thiourea derivatives exhibit broader coordination chemistry but may lack the specificity of fluorinated amides for CNS targets.

Alkyl-Substituted Analogs

Aliphatic chains (e.g., heptan-4-yl, octan-2-yl) modify hydrophobicity and synthetic accessibility:

Compound Substituent Synthesis Yield (%) Key Spectral Data (IR, cm⁻¹)
N-(Heptan-4-yl)cyclohexanecarboxamide Heptan-4-yl 66 3276 (N–H), 1635 (C=O)
This compound 2-Fluorophenyl N/A Expected: ~1650 (C=O), ~3300 (N–H)

Alkyl derivatives are synthesized via copper-catalyzed alkylation with moderate yields (~60–66%) . The fluorophenyl analog likely requires aryl halide coupling, which may lower yields due to steric hindrance.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-fluorophenyl)cyclohexanecarboxamide?

The compound is synthesized via nucleophilic acyl substitution. A typical route involves reacting cyclohexanecarbonyl chloride with 2-fluoroaniline in an aprotic solvent (e.g., dichloromethane) under inert conditions. Triethylamine is often added to scavenge HCl, improving yield. Purification via column chromatography (e.g., 20% ethyl acetate/hexane gradient) ensures high purity. Stoichiometric ratios (1:1.2 for acyl chloride to amine) minimize side products .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • IR spectroscopy : Confirm the presence of amide C=O (~1635 cm⁻¹) and N-H stretches (~3276 cm⁻¹) .
  • NMR : ¹H NMR reveals distinct signals for the cyclohexane ring (δ 1.18–2.04 ppm, multiplet) and fluorophenyl protons (δ 6.8–7.5 ppm). ¹³C NMR identifies the carbonyl carbon at ~175 ppm .
  • X-ray crystallography : Resolve spatial arrangements, such as chair conformations of the cyclohexane ring and intermolecular hydrogen bonding patterns stabilizing the crystal lattice .

Q. What analytical methods ensure purity and stability during storage?

Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%). Stability studies under varying temperatures (4°C to 25°C) and humidity (0–75% RH) over 6–12 months confirm degradation thresholds. Mass spectrometry (EI or ESI) validates molecular integrity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic and vibrational properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystal packing .

Q. What structural modifications enhance binding affinity to serotonin receptors (e.g., 5-HT1A) in PET imaging applications?

Radiolabeled analogs (e.g., ¹⁸F-Mefway) are synthesized by introducing fluorinated groups at specific positions. Comparative studies show that substituents on the phenyl ring (e.g., methoxy vs. fluoro) modulate receptor affinity and pharmacokinetics. In vivo PET/MRI co-registration in primates quantifies brain uptake and binding potential .

Q. How do reaction conditions (solvent, temperature) influence yield and byproduct formation during synthesis?

Kinetic studies reveal that polar aprotic solvents (e.g., acetone) accelerate reaction rates but may increase hydrolysis of the acyl chloride. Low temperatures (0–5°C) suppress side reactions, while excess amine (1.5 equivalents) ensures complete conversion. Byproducts like dimerized acyl chlorides are minimized via dropwise addition .

Q. What challenges arise in correlating experimental and computational data for thiourea derivatives of cyclohexanecarboxamide?

Discrepancies between experimental (X-ray) and DFT-optimized bond lengths (e.g., C–S vs. C=O) often arise from crystal packing forces or solvent effects in simulations. Multi-conformational analyses and solvent-inclusive DFT models (e.g., PCM) improve agreement .

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